molecular formula C10H10O4 B1220706 (R)-(-)-Phenylsuccinic acid CAS No. 46292-93-7

(R)-(-)-Phenylsuccinic acid

Cat. No. B1220706
CAS RN: 46292-93-7
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-MRVPVSSYSA-N
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Description

Synthesis Analysis

(R)-(-)-Phenylsuccinic acid can be synthesized from chiral cinnamic acid derivatives through electrochemical carboxylation under a CO2 atmosphere, achieving the product under mild conditions with satisfactory yields. This method allows for the stereoselective production of chiral 2-phenyl succinic ester derivatives, with the R-isomer being obtained as the major product (Orsini et al., 2005).

Molecular Structure Analysis

The molecular structure of (RS)-Phenylsuccinic acid, an analogue of (R)-(-)-Phenylsuccinic acid, reveals that it crystallizes with two molecules per asymmetric unit. These molecules are connected via hydrogen bonds forming chains, demonstrating the compound's ability to form extended structures in the solid state (Fischer & Profir, 2003).

Chemical Reactions and Properties

(R)-(-)-Phenylsuccinic acid participates in various chemical reactions, highlighting its versatility. For example, bis(triorganostannyl) esters of phenylsuccinic acid have been prepared, showcasing the compound's ability to undergo functionalization and form structurally complex derivatives with potential applications in materials science and organometallic chemistry (Samuel-Lewis et al., 1992).

Physical Properties Analysis

The dimerisation and vibrational spectroscopic properties of (RS)-phenylsuccinic acid have been studied, revealing insights into its physical characteristics. Vibrational spectral analysis indicates the formation of cyclic dimers in the crystal, with hydrogen bonding playing a significant role in its structure (Sajan et al., 2006).

Chemical Properties Analysis

Enantioselective separation techniques, such as biphasic recognition chiral extraction, have been developed for phenylsuccinic acid enantiomers. This process demonstrates the compound's ability to form specific interactions with chiral selectors, facilitating the separation of its enantiomers based on their chemical properties (Tang et al., 2009).

Scientific Research Applications

Organometallic Chemistry

(R)-(-)-Phenylsuccinic acid is used in the preparation of organometallic compounds. Samuel-Lewis et al. (1992) synthesized bis(triorganostannyl) esters of phenylsuccinic acid and other dicarboxylic acids, studying their structures using spectroscopic methods and single crystal X-ray diffraction (Samuel-Lewis et al., 1992).

Biodegradation Studies

Phenylsuccinic acid is subject to stereospecific degradation by actinomycetes, as found by Matsui et al. (2009). They observed that certain strains of actinomycetes isolated from soil selectively degraded the R-form of phenylsuccinic acid (Matsui et al., 2009).

Chiral Resolution in Education

Cesare and Stephani (1997) highlighted the application of (R)-(-)-phenylsuccinic acid in educational settings. They demonstrated its resolution using (-)-proline, an experiment suitable for undergraduate organic chemistry laboratories (Cesare & Stephani, 1997).

Biphasic Recognition Chiral Extraction

Tang et al. (2009) developed a process for separating phenylsuccinic acid enantiomers using a biphasic recognition chiral extraction system. This technique demonstrated high efficiency and enantioselectivity in the separation of R- and S-forms of phenylsuccinic acid (Tang et al., 2009).

High-Performance Liquid Chromatography

Man et al. (2009) explored the enantiomeric separation of phenylsuccinic acid using cyclodextrin-modified reversed-phase high-performance liquid chromatography (RP-HPLC). Their study provided insights into the quantification and mechanism of chiral recognition in this context (Man et al., 2009).

Vibrational Spectroscopy Studies

Sajan et al. (2006) investigated the vibrational spectroscopic properties of (RS)-phenylsuccinic acid. Their study using Fourier transform Raman and IR spectroscopy offered a detailed understanding of the molecular structure and bonding characteristics (Sajan et al., 2006).

Surface-Enhanced Raman Scattering

Another study by Sajan et al. (2006) focused on the adsorption behavior of (RS)-phenylsuccinic acid, utilizing surface-enhanced Raman scattering (SERS) and theoretical calculations. This work contributed to understanding the molecule's surface geometry and interaction with metal surfaces (Sajan et al., 2006).

Mechanism of Action

®-(-)-Phenylsuccinic acid is involved in metabolic pathways. For instance, it serves as a metabolic precursor for compounds like serotonin, niacin, and, in plants, the auxin phytohormone .

Future Directions

: Production of ®-mandelic acid from styrene, L-phenylalanine, glycerol, and glucose by recombinant Escherichia coli

properties

IUPAC Name

(2R)-2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352942
Record name (R)-(-)-Phenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Phenylsuccinic acid

CAS RN

46292-93-7
Record name (R)-(-)-Phenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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